molecular formula C6H8ClN3O2 B1583074 2-Nitrophenylhydrazine Hydrochloride CAS No. 6293-87-4

2-Nitrophenylhydrazine Hydrochloride

Cat. No. B1583074
CAS RN: 6293-87-4
M. Wt: 189.6 g/mol
InChI Key: XCUBVSAYUSFHNN-UHFFFAOYSA-N
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Description

2-Nitrophenylhydrazine Hydrochloride, also known as NPH, is an organic compound containing nitro and hydrazine functional groups. It has a linear formula of O2NC6H4NHNH2 . The molecular weight is 189.6 g/mol .


Synthesis Analysis

In a study, 2-Nitrophenylhydrazine Hydrochloride was used to derivatize fatty acids and other carboxylic acids, aldehydes, and ketones, for improved retention properties on a RP column and for more sensitive UV detection .


Molecular Structure Analysis

The molecular formula of 2-Nitrophenylhydrazine Hydrochloride is C6H8ClN3O2 . The average mass is 189.600 Da and the monoisotopic mass is 189.030502 Da .


Chemical Reactions Analysis

2-Nitrophenylhydrazine Hydrochloride has been used in the field of proteomics. It has been used to derivatize peptides with two or more basic residues, including those with post-translational modifications (PTMs), such as methylation and phosphorylation . This process, known as NPHylation, significantly increases the hydrophobicity of the peptides, eliminates C-terminal rearrangement in all cases, and offers enhanced sensitivity in some cases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitrophenylhydrazine Hydrochloride include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, number of Rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume .

Scientific Research Applications

  • Mass Spectrometry Analysis of Peptides

    • Application: 2-Nitrophenylhydrazine Hydrochloride is used for carboxy group derivatization of peptides . This process is referred to as NPHylation .
    • Method: The peptides with two or more basic residues, including those with post-translational modifications (PTMs), are derivatized with 2-Nitrophenylhydrazine .
    • Results: NPHylation significantly increases the hydrophobicity of the peptides, eliminates C-terminal rearrangement in all cases, and offers enhanced sensitivity in some cases . The CAD spectra of the resulting NPHylated peptides carry more sequence-specific ions due to significant reduction of sequence scrambling .
  • Fatty Acids Analysis

    • Application: 2-Nitrophenylhydrazine Hydrochloride is used as a pre-column labelling agent to convert the saponified platelet phospholipids directly into corresponding fatty .
    • Method: The saponified platelet phospholipids are converted directly into corresponding fatty acids using 2-Nitrophenylhydrazine Hydrochloride .
    • Results: This method allows for the analysis of biologically important fatty acids incorporated into platelet phospholipids in esterified form .
  • Matrix Effects Analysis
    • Application: 2-Nitrophenylhydrazine Hydrochloride is used to investigate the matrix effects .
    • Method: 20 µL of human serum is pretreated, spiked with 1 µM of the derivatized standard solutions, and then injected into LC–MS/MS .
    • Results: This method allows for the analysis of matrix effects in human serum .

Safety And Hazards

The safety data sheet advises to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2-nitrophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4,8H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUBVSAYUSFHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971848
Record name 2-Nitrophenylhydrazine Hydrochloride
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Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrophenylhydrazine Hydrochloride

CAS RN

6293-87-4, 56413-75-3
Record name Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Nitrophenylhydrazine hydrochloride
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Record name 6293-87-4
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Record name 2-Nitrophenylhydrazine Hydrochloride
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Record name 2-Nitrophenylhydrazine Hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
MH Abdel-hay, MA Korany, MM Bedair, AA Gazy - Analytical letters, 1990 - Taylor & Francis
… ANTIINFLAMMATORY DRUGS USING 2-NITROPHENYLHYDRAZINE HYDROCHLORIDE. … The effect of reagent concentration (2-nitrophenylhydrazine hydrochloride, pyridine and …
Number of citations: 53 www.tandfonline.com
C Yomota, Y Ohnishi - Journal of Chromatography A, 2007 - Elsevier
… In the present study, RP-HPLC and LC–MS methods for the determination of biotin have been developed by derivatizing the carboxyl group with 2-nitrophenylhydrazine hydrochloride. 2…
Number of citations: 44 www.sciencedirect.com
DS El-Kafrawy, TS Belal, MS Mahrous… - Journal of AOAC …, 2017 - academic.oup.com
… Method 1 is the colorimetric determination of the drug based on its reaction with 2-nitrophenylhydrazine hydrochloride in the presence of a water-soluble carbodiimide coupler [1-ethyl-3-…
Number of citations: 7 academic.oup.com
Y Murata, S Kawashima, E Miyamoto, N Masauji… - Carbohydrate …, 1990 - Elsevier
Alginic acid, which consists of cr+ guluronic acid and/ID-mannuronic acid residues, has been investigated widely’-5, and alginate and/or uranic acids, obtained by hydrolysis of alginic …
Number of citations: 22 www.sciencedirect.com
Z Chen, Z Gao, Y Wu, R Shrestha, H Imai… - … of Chromatography B, 2019 - Elsevier
… Another derivatization method using acidic 2‑nitrophenylhydrazine hydrochloride (2-NPH·HCl) labeling was firstly described by Miwa [23], who performed FA measurement biological …
Number of citations: 23 www.sciencedirect.com
J Zhang, R Al-Eryani, HL Ball - … of The American Society for Mass …, 2011 - ACS Publications
… HCl (2-nitrophenylhydrazine hydrochloride) have been used to derivatize fatty acids and other carboxylic acids, aldehydes, and ketones, for improved retention properties on a RP …
Number of citations: 10 pubs.acs.org
H Miwa, M Yamamoto - Journal of AOAC International, 1996 - academic.oup.com
… Direct derivatization of saponified fats and oils with 2-nitrophenylhydrazine hydrochloride produced corresponding fatty acid hydrazides without timeconsuming sample cleanup and/or …
Number of citations: 13 academic.oup.com
H MIWA, M YAMAMOTO, T MOMOSE - … and Pharmaceutical Bulletin, 1980 - jstage.jst.go.jp
Aqueous or aqueous ethanolic samples of aliphatic and aromatic acids were coupled with 2-nitrophenylhyclrazine hydrochloride to give acid hydrazides, which showed intense violet …
Number of citations: 30 www.jstage.jst.go.jp
H Miwa - Analytica Chimica Acta, 2002 - Elsevier
… We have developed the utility of the reagent 2-nitrophenylhydrazine hydrochloride (2-NPH·HCl) for the derivatization of various carboxylic acids including FAs, and their separation and …
Number of citations: 60 www.sciencedirect.com
MA Korany, MH Abdel-Hay, MM Bedair, AA Gazy - Talanta, 1989 - Elsevier
… The method is based on reaction with 2-nitrophenylhydrazine hydrochloride in presence of dicyclohexylcarbodi-imide and pyridine. The violet colour of the resulting acid hydrazide is …
Number of citations: 21 www.sciencedirect.com

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